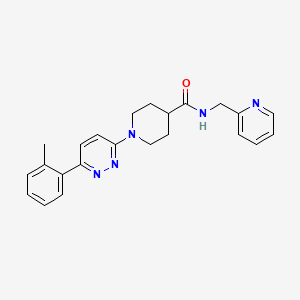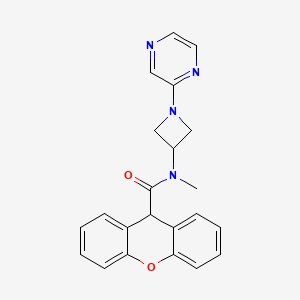![molecular formula C15H13NO B2662729 2,4-Dimethylbenzo[H]quinolin-10-OL CAS No. 1350296-64-8](/img/structure/B2662729.png)
2,4-Dimethylbenzo[H]quinolin-10-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylbenzo[H]quinolin-10-OL, also known as DMQ, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and its inhibition is thought to be beneficial in the treatment of certain diseases. DMQ is a synthetic compound, and has been studied extensively in the laboratory and in clinical trials.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline motifs, which are present in 2,4-Dimethylbenzo[H]quinolin-10-OL, are essential in several pharmacologically active heterocyclic compounds. They have been found to exhibit anticancer activity .
Antioxidant Properties
Quinoline derivatives have been found to possess antioxidant properties. This makes them potentially useful in combating oxidative stress-related diseases .
Anti-Inflammatory Use
Quinoline motifs have also been associated with anti-inflammatory activity. This suggests potential use in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been used in the development of antimalarial drugs. This is due to their ability to interfere with the life cycle of the malaria parasite .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline motifs have shown potential in the treatment of tuberculosis. They have been found to exhibit antituberculosis activity .
Propiedades
IUPAC Name |
2,4-dimethyl-1H-benzo[h]quinolin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-9-8-10(2)16-15-12(9)7-6-11-4-3-5-13(17)14(11)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQADDWGBNXBKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC(=O)C3=C2N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzo[H]quinolin-10-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)
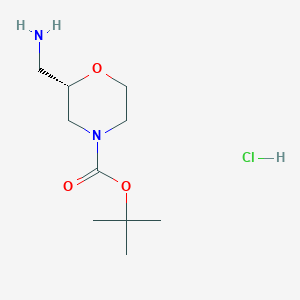

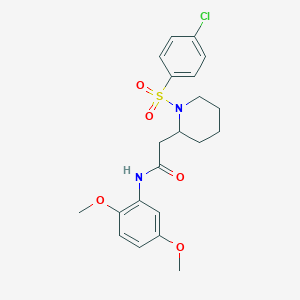
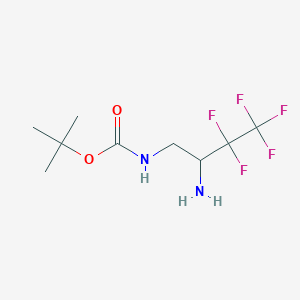
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)
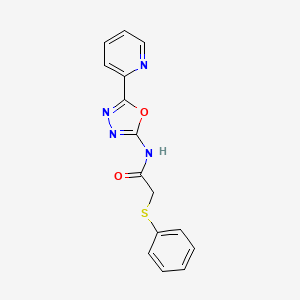
![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2662665.png)
